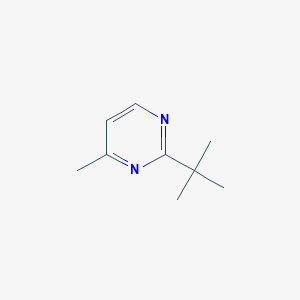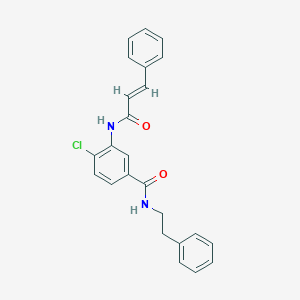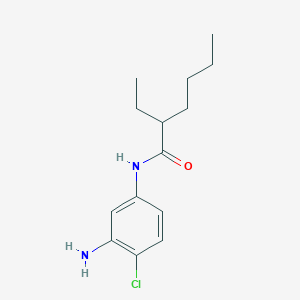![molecular formula C14H21NO3 B499960 N-[2-(2-methoxy-4-propylphenoxy)ethyl]acetamide CAS No. 698992-26-6](/img/structure/B499960.png)
N-[2-(2-methoxy-4-propylphenoxy)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[2-(2-methoxy-4-propylphenoxy)ethyl]acetamide” is a chemical compound with the molecular formula C14H21NO3 . It is also known by other synonyms such as MFCD05857481, N-[2-(2-methoxy-4-propyl-phenoxy)ethyl]ethanamide, and Acetamide, N-[2-(2-methoxy-4-propylphenoxy)ethyl]- .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass is 251.152145 Da .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 251.32 . More research is needed to provide a detailed analysis of its physical and chemical properties.Scientific Research Applications
Synthesis and Pharmacological Assessment
- Leuckart Synthesis and Pharmacological Assessment : N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide derivatives were synthesized and assessed for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds, with a common 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, displayed comparable activities with standard drugs (Rani, Pal, Hegde, & Hashim, 2016).
Mechanisms and Kinetics in Chemical Processes
- Chemoselective Acetylation for Antimalarial Drug Synthesis : A study on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This process involved various acyl donors, with vinyl acetate identified as the best due to its irreversible reaction, leading to a kinetically controlled synthesis (Magadum & Yadav, 2018).
Metabolism and Toxicology Studies
- Metabolism of Chloroacetamide Herbicides : Studies on the metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes. These investigations provide insights into the metabolic pathways and potential toxicological effects of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Agricultural Applications
- Herbicide Efficacy and Soil Interaction : Research on how wheat straw and irrigation affect the reception and activity of acetochlor and similar herbicides in soil, influencing their effectiveness in agricultural settings (Banks & Robinson, 1986).
Pharmacological Activities of Derivatives
- N-Acetyldopamine Derivatives in Traditional Medicine : The study of N-acetyldopamine derivatives from Periostracum Cicadae, highlighting their use in traditional Chinese medicine for various ailments (Yang et al., 2015).
Properties
IUPAC Name |
N-[2-(2-methoxy-4-propylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-4-5-12-6-7-13(14(10-12)17-3)18-9-8-15-11(2)16/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACAJANRBWYFIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCCNC(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(1H-INDOL-3-YL)ETHYL][(5-PHENYLFURAN-2-YL)METHYL]AMINE](/img/structure/B499880.png)
![N1-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B499881.png)
![N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B499882.png)









![1-{[4-(acetylamino)phenyl]sulfonyl}-N-(1,2-dihydroacenaphthylen-5-yl)prolinamide](/img/structure/B499898.png)

